3-((5-((4-chlorobenzyl)thio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
Description
The compound 3-((5-((4-chlorobenzyl)thio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one (hereafter referred to as Compound A) is a heterocyclic molecule featuring a 1,2,4-triazole core substituted with a 4-chlorobenzylthio group, a 3-chlorophenyl group, and a benzo[d]thiazol-2(3H)-one moiety. This structure combines pharmacophoric elements associated with antimicrobial and antifungal activities, as observed in structurally related compounds .
Properties
IUPAC Name |
3-[[4-(3-chlorophenyl)-5-[(4-chlorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2N4OS2/c24-16-10-8-15(9-11-16)14-31-22-27-26-21(29(22)18-5-3-4-17(25)12-18)13-28-19-6-1-2-7-20(19)32-23(28)30/h1-12H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMWXKREKTVTKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)S2)CC3=NN=C(N3C4=CC(=CC=C4)Cl)SCC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((5-((4-chlorobenzyl)thio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one (CAS No. 847403-53-6) belongs to a class of triazole derivatives known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 499.4 g/mol. The structure features a benzo[d]thiazole core linked to a triazole moiety through a thioether bridge, which is crucial for its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Recent studies have shown that triazole derivatives exhibit significant anticancer properties. For instance, compounds related to triazoles have demonstrated cytotoxic effects against various cancer cell lines, including A549 (human lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells. In particular, SAR studies suggest that the presence of halogen substituents on the phenyl rings enhances anticancer activity by influencing the electronic properties and steric hindrance of the compounds .
2. Antimicrobial Activity
Triazole derivatives are also recognized for their antimicrobial properties. Compounds with similar structures have been evaluated for their effectiveness against a range of pathogens. The presence of chlorobenzyl and chlorophenyl groups is thought to contribute to increased antimicrobial efficacy due to their ability to interact with microbial cell membranes .
3. Anti-inflammatory Activity
The anti-inflammatory potential of triazole derivatives has been investigated in various models. Compounds exhibiting inhibition of lipoxygenase (LOX) enzymes have shown promise as anti-inflammatory agents. The specific structural features, such as substituents on the phenyl ring, play a crucial role in modulating this activity .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications in the chemical structure significantly influence the biological activities of triazole derivatives:
| Substituent | Effect on Activity |
|---|---|
| Chlorine at position 4 | Enhances anticancer and antimicrobial activities |
| Methyl groups | Improve cytotoxicity against cancer cells |
| Thioether linkage | Critical for maintaining biological activity |
Case Studies
- Anticancer Studies : A series of triazole compounds were synthesized and tested against A549 and NIH/3T3 cell lines. The most potent compound showed an IC50 value significantly lower than standard chemotherapeutics like doxorubicin, indicating its potential as a lead compound for further development .
- Antimicrobial Testing : In vitro studies demonstrated that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .
Scientific Research Applications
Based on the search results, here's what is known about the compound "3-((5-((4-chlorobenzyl)thio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one":
Basic Information
- Chemical Name: this compound .
- CAS Number: 847403-53-6 .
- Molecular Formula: C23H16Cl2N4OS2 .
- Molecular Weight: 499.4 .
Structure
- The compound contains a 1,2,4-triazole ring system, which is a five-membered heterocyclic structure with three nitrogen atoms .
- It also includes a benzothiazole-2(3H)-one moiety and chlorobenzyl groups .
Applications and Research
While the search results do not provide specific applications or case studies for this exact compound, they do offer information about the medicinal attributes of 1,2,4-triazoles and thiazoles in general:
- Antimicrobial Activity: 1,2,4-Triazole derivatives have demonstrated antibacterial and antifungal activities . Some compounds exhibit higher potency against methicillin-resistant Staphylococcus aureus (MRSA) than reference drugs like vancomycin and ciprofloxacin .
- Anticonvulsant Activity: Thiazole-bearing molecules have shown anticonvulsant properties .
- Other Bioactivities: 1,2,4-Triazoles have a wide range of bioactivities, including neuroprotectant, antioxidant, antimalarial, antileishmanial, antiviral, and anti-urease properties . They also act as anticonvulsants and receptor antagonists .
- Further Exploration: The 1,2,4-triazole scaffold is a platform for developing potent antagonists .
Related Compounds
Comparison with Similar Compounds
Structural Similarities and Variations
Compound A shares a common scaffold with several derivatives reported in the evidence, differing primarily in substituent groups on the triazole ring and adjacent moieties. Key analogues include:
| Compound ID | Substituents on Triazole Ring | Benzothiazolone Linkage | Key Structural Differences | Reference |
|---|---|---|---|---|
| Compound A | 4-(3-chlorophenyl), 5-((4-chlorobenzyl)thio) | Methyl | - | [15] |
| Compound 4d | 4-(p-tolyl), 5-(p-tolyl) | Methyl | Oxadiazole instead of triazole; lacks chlorine substituents | [2] |
| Compound 6r | 4-(4-methoxyphenyl), 5-(4-chlorophenyl) | Methyl | Methoxy group on triazole; thioether linkage to benzothiazolone | [5] |
| Compound 16 | 4-(3-phenylpropyl), 5-mercapto | Methyl | Propylphenyl substituent; free thiol group | [12] |
Key Observations :
- The presence of chlorine atoms in Compound A (on both the benzyl and phenyl groups) may enhance lipophilicity and binding affinity compared to methoxy- or alkyl-substituted analogues .
- Replacement of the triazole core with oxadiazole (e.g., Compound 4d) alters electronic properties and likely impacts biological activity .
Physicochemical Properties
| Compound ID | Melting Point (°C) | Molecular Weight (g/mol) | Molecular Formula | Yield (%) | |
|---|---|---|---|---|---|
| Compound A | N/A | 479.0 | C24H19Cl2N4OS2 | N/A | [15] |
| 4i | 171–173 | 397.9 | C19H13ClN4O2S | 85.8 | [4] |
| 6r | 176–177 | 505.0 | C24H18ClN5OS2 | 91 | [5] |
| 16 | N/A | 422.6 | C21H20N4OS2 | 71 | [12] |
Key Observations :
Spectral and Analytical Data
Nuclear Magnetic Resonance (NMR) :
Infrared (IR) Spectroscopy :
Mass Spectrometry (MS) :
- Compound 4k (C18H12FN3O2S): EI-MS m/z 377.0 [M]<sup>+</sup> .
Q & A
Q. What established synthetic routes are used to prepare this compound?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the 1,2,4-triazole core via cyclization of hydrazine derivatives with carbonyl-containing intermediates under basic conditions .
- Step 2 : Introduction of the 4-chlorobenzylthio group via nucleophilic substitution using 4-chlorobenzyl chloride and a thiol intermediate (e.g., potassium thioacetate) .
- Step 3 : Methylation or coupling reactions to attach the benzo[d]thiazol-2-one moiety, often employing catalysts like PEG-400 under microwave irradiation for efficiency .
- Purification : Recrystallization from ethanol-DMF mixtures or column chromatography .
Q. What spectroscopic methods confirm the compound’s structure?
- IR Spectroscopy : Identifies thioether (C-S, ~600–700 cm⁻¹) and carbonyl (C=O, ~1650–1750 cm⁻¹) groups .
- NMR (1H/13C) : Confirms substituent positions; e.g., aromatic protons from chlorophenyl groups appear as doublets (δ 7.2–7.8 ppm), and methylene protons in the benzothiazolone moiety resonate at δ 3.8–4.2 ppm .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peak at m/z 508.3) .
Q. What pharmacological activities are reported for structurally similar compounds?
Analogous 1,2,4-triazole derivatives exhibit:
- Antimicrobial activity via inhibition of fungal ergosterol synthesis or bacterial cell wall enzymes .
- Anticancer potential through apoptosis induction or kinase inhibition, attributed to the chlorophenyl and benzothiazole groups enhancing lipophilicity and target binding .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve reaction efficiency?
Microwave irradiation reduces reaction times (e.g., from 12 hours to 30 minutes) and enhances yields (by 15–20%) by promoting uniform heating. Key parameters:
Q. How can regioselectivity challenges during triazole formation be addressed?
Regioselectivity is controlled via:
- Catalyst choice : Use of sodium hydride or K₂CO₃ directs substitution to the N-1 position of the triazole .
- Reaction pH : Alkaline conditions (pH 10–12) favor thiolate ion formation, promoting nucleophilic attack at specific sites .
- Protecting groups : Temporary blocking of reactive sites (e.g., benzyl groups) ensures correct regiochemistry .
Q. What strategies resolve contradictions in solubility and stability data?
Discrepancies often arise from solvent polarity or impurities. Systematic approaches include:
- Solvent screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 4–9) .
- Stability assays : Monitor degradation via HPLC under accelerated conditions (40°C, 75% humidity) .
- Purity validation : Use TLC (Rf = 0.5 in ethyl acetate/hexane) and elemental analysis (%C, %N) .
Q. How do computational models predict biological target interactions?
- Molecular docking : Software like AutoDock Vina simulates binding to targets (e.g., CYP450 enzymes), with scoring functions prioritizing compounds showing ΔG < -8 kcal/mol .
- QSAR studies : Correlate substituent electronegativity (e.g., Cl position) with bioactivity using Hammett constants .
Q. What experimental designs optimize structure-activity relationship (SAR) studies?
- Variable substituents : Synthesize analogs with halogens (F, Br) at the 3-chlorophenyl or 4-chlorobenzyl positions .
- Bioactivity assays : Test in vitro against cancer cell lines (e.g., MCF-7) using MTT assays and in vivo toxicity in murine models .
- Data analysis : Apply multivariate regression to identify key structural contributors (e.g., LogP > 3 enhances membrane permeability) .
Methodological Considerations
Q. How is purity validated post-synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
